3-Azabicyclo[3.2.1]octan-8-one hydrochloride
Overview
Description
3-Azabicyclo[3.2.1]octan-8-one hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride involves several synthetic routes and reaction conditions. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as palladium-catalyzed reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-8-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its role as a scaffold for drug discovery . Additionally, it is employed in the agrochemical and dyestuff industries as an important raw material and intermediate .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of the tropane alkaloids, it is likely to interact with neurotransmitter systems in the brain, similar to other tropane alkaloids . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Azabicyclo[3.2.1]octan-8-one hydrochloride can be compared with other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride . These compounds share a similar bicyclic structure but differ in the specific functional groups attached to the scaffold. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXGPCBLCKLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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